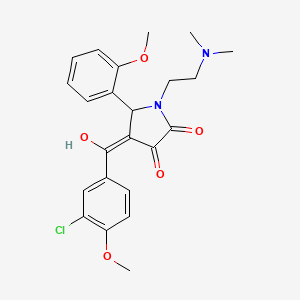

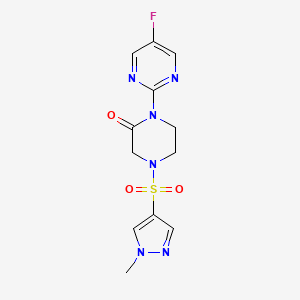

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with related structures have been synthesized and studied for their structural and biological properties. For instance, a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) involved the synthesis of a novel heterocyclic amide derivative through a N-acylation reaction and its characterization using various spectroscopic methods and X-ray crystallography . Another related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was characterized by its molecular orientation and intermolecular interactions within the crystal structure . These studies provide insights into the molecular structure and potential interactions of similar compounds, which could be extrapolated to the compound .

Synthesis Analysis

The synthesis of heterocyclic amide derivatives typically involves acylation reactions where an amine group reacts with an activated carboxylic acid derivative. In the case of compound I, the synthesis was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Although the exact synthesis of "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is not detailed, it is likely that a similar synthetic route could be employed, involving the corresponding amine and acid derivatives.

Molecular Structure Analysis

The molecular structure of heterocyclic amides can be complex, with various rings and substituents influencing the overall shape and reactivity of the molecule. For example, the chlorophenyl ring in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is oriented at a specific angle with respect to the thiazole ring, which could affect its intermolecular interactions . Similarly, the compound of interest would have its own unique molecular geometry, which could be analyzed using spectroscopic methods and X-ray crystallography to determine its orientation and potential binding interactions.

Chemical Reactions Analysis

The reactivity of heterocyclic amides can be influenced by the presence of various functional groups. The study of compound I included computational analysis using density functional theory (DFT) to examine interactions with DNA bases, which suggests that similar computational methods could be used to predict the reactivity of "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" with biological targets . The presence of halogen atoms, such as chlorine and fluorine, could also play a role in its reactivity, particularly in potential electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amides can be determined through experimental and computational methods. For instance, the Hirshfeld surface analysis of compound I revealed the contributions of various intermolecular interactions to the crystal packing, which could be indicative of the compound's solubility and stability . Additionally, the antimicrobial and antioxidant activities of compound I were evaluated, suggesting that "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" could also possess similar biological properties, which could be assessed through in vitro assays .

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure and intermolecular interactions of related compounds have been a significant area of research. Studies on similar molecules reveal complex 3-D arrays generated through various intermolecular interactions, such as N-H···O, N-H···N, N-H···F, and C-H···N hydrogen bonds, along with C-H···π, C-Cl···π, and C-O···π interactions. These interactions play a crucial role in the crystalline structure and properties of these compounds, suggesting the potential for detailed exploration in the context of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide (Boechat et al., 2011).

Antitumor Activity

Research into similar molecules has shown considerable anticancer activity against various cancer cell lines. This suggests that N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide could potentially exhibit anticancer properties. Specifically, compounds bearing heterocyclic rings and undergoing evaluation for their antitumor activity provide a promising avenue for the development of new therapeutic agents (Yurttaş et al., 2015).

Metabolic Stability and Efficacy

The metabolic stability and efficacy of related PI3Kα/mTOR inhibitors have been extensively studied, highlighting the potential for N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide in similar applications. Modifications to the molecular structure to improve metabolic stability without compromising in vitro potency or in vivo efficacy are critical areas of research (Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

The study of ligand-protein interactions and the potential photovoltaic efficiency of benzothiazolinone acetamide analogs suggests that N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide could have applications in both biological and photovoltaic fields. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), alongside insights into various possible intramolecular interactions through molecular docking studies (Mary et al., 2020).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3OS/c24-17-7-4-8-19(13-17)27-22(29)15-30-23-26-14-21(16-5-2-1-3-6-16)28(23)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOUBQRMXREJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)

![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)